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Compound of Interest

Compound Name: Amino-ethyl-SS-PEG3-NHBoc

Cat. No.: B605427

For researchers, scientists, and drug development professionals, the strategic selection of a
chemical linker is paramount in the design of sophisticated bioconjugates such as antibody-
drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACS). This guide provides a
comprehensive technical overview of the Amino-ethyl-SS-PEG3-NHBoc linker, a versatile
heterobifunctional molecule designed for advanced bioconjugation applications.

Core Attributes and Chemical Structure

The Amino-ethyl-SS-PEG3-NHBoc linker is a chemically versatile tool that incorporates
several key functional motifs within a single molecular entity. Its structure is meticulously
designed to facilitate the stable linkage and subsequent controlled release of payloads from
biomolecules. The constituent parts of the linker are:

e Amino-ethyl Group: A primary amine that serves as a reactive handle for conjugation to
various functional groups, such as activated esters on a payload molecule.

» Disulfide (SS) Bond: A cleavable linkage that is stable in the extracellular environment but is
susceptible to reduction in the intracellular milieu, where reducing agents like glutathione are
abundant.[1][2] This feature enables the targeted release of a conjugated payload within the
target cell.

o Polyethylene Glycol (PEG3) Spacer: A three-unit polyethylene glycol chain that enhances the
hydrophilicity and solubility of the linker and the resulting bioconjugate.[3] The PEG spacer
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also provides spatial separation between the conjugated molecules, which can be crucial for
maintaining their biological activity.[3]

e Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc)
group. This protecting group is stable under many reaction conditions but can be readily
removed under acidic conditions to reveal a free amine, allowing for subsequent conjugation
steps.

The IUPAC name for this linker is tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-
yl)carbamate.

Quantitative Data

A summary of the key quantitative data for the Amino-ethyl-SS-PEG3-NHBoc linker is
provided in the table below for easy reference and comparison.

Property Value Source(s)
Chemical Formula C15H32N205S2 [4]
Molecular Weight 384.55 g/mol [41[5]

CAS Number 2144777-87-5 [4][6]
Purity Typically =95% [7]

Pale-yellow to Yellow-brown

Appearance
PP Liquid

Solubility Soluble in DMSO, DMF, DCM [3]

N Powder: -20°C for 3 years; In
Storage Conditions [6]
solvent: -80°C for 1 year

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving the
Amino-ethyl-SS-PEG3-NHBoc linker. These protocols are based on established chemical
principles and can be adapted for specific applications.
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Boc Deprotection of the Amine Group

Objective: To remove the Boc protecting group to expose the primary amine for subsequent

conjugation.

Materials:

Amino-ethyl-SS-PEG3-NHBoc linker

Anhydrous Dichloromethane (DCM)

Trifluoroacetic Acid (TFA)

Saturated sodium bicarbonate (NaHCO3s) solution

Brine

Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2S0a)

Rotary evaporator

Standard laboratory glassware

Procedure:

Dissolve the Amino-ethyl-SS-PEG3-NHBoc linker in anhydrous DCM (e.g., 10 mL per gram
of linker).

To the stirred solution, add an excess of TFA (typically 20-50% v/v).

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by
thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

Dissolve the residue in DCM and wash with a saturated NaHCOs solution to neutralize any
remaining acid.
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» Wash the organic layer with brine, dry over anhydrous MgSOa or Na=SO0a, filter, and
concentrate in vacuo to yield the deprotected linker.

Cleavage of the Disulfide Bond

Objective: To cleave the disulfide bond to release a conjugated payload, typically for analytical
purposes or to mimic intracellular release.

Materials:

Disulfide-containing bioconjugate

Phosphate-Buffered Saline (PBS), pH 7.4

Dithiothreitol (DTT) or Glutathione (GSH)

Incubator at 37°C

Microcentrifuge tubes

Procedure using DTT:

Prepare a stock solution of DTT (e.g., 1 M in water).

In a microcentrifuge tube, dissolve the bioconjugate in PBS.

Add the DTT stock solution to a final concentration of 10-100 mM.

Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to
be determined empirically.

The cleavage can be monitored by techniques such as HPLC or SDS-PAGE.
Procedure using GSH (to mimic intracellular conditions):
o Freshly prepare a stock solution of GSH (e.g., 100 mM in PBS, pH adjusted to 7.4).

 In a microcentrifuge tube, dissolve the bioconjugate in PBS.
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o Add the GSH stock solution to a final concentration of 1-10 mM.
¢ Incubate the reaction mixture at 37°C.

e Analyze aliguots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the
cleavage kinetics.

General Protocol for Antibody-Drug Conjugate (ADC)
Synthesis

Objective: To synthesize an ADC by conjugating a cytotoxic drug to an antibody using the
Amino-ethyl-SS-PEG3-NHBoc linker. This is a multi-step process.

Part A: Drug-Linker Intermediate Synthesis

» Activate the Drug: If the drug contains a carboxylic acid, activate it using standard coupling
agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide
(NHS) to form an NHS ester.

o Deprotect the Linker: Remove the Boc group from the Amino-ethyl-SS-PEG3-NHBoc linker
as described in Protocol 1 to expose one of the primary amines.

o Conjugate Drug to Linker: React the activated drug (e.g., NHS ester) with the deprotected
linker in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g.,
diisopropylethylamine, DIPEA). This will form an amide bond between the drug and the
linker.

Purification: Purify the drug-linker intermediate using reverse-phase HPLC.
Part B: Antibody Conjugation

o Antibody Reduction (if necessary): If conjugating to native cysteine residues in the antibody,
the interchain disulfide bonds need to be partially reduced. This is typically done using a mild
reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT. The stoichiometry of the
reducing agent is critical to control the number of available thiol groups.[8]
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» Activate the Drug-Linker Intermediate: The remaining primary amine on the drug-linker
intermediate is then activated. For example, it can be reacted with an NHS-ester-containing
crosslinker to introduce a maleimide group.

o Conjugation to Antibody: The maleimide-activated drug-linker intermediate is then reacted
with the reduced antibody. The maleimide group will specifically react with the free thiol
groups on the antibody to form a stable thioether bond.[8]

 Purification of the ADC: The final ADC is purified to remove any unreacted drug-linker
intermediate and other reagents. This is typically achieved using size-exclusion
chromatography (SEC) or tangential flow filtration (TFF).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes
and logical relationships involving the Amino-ethyl-SS-PEG3-NHBoc linker.
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Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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